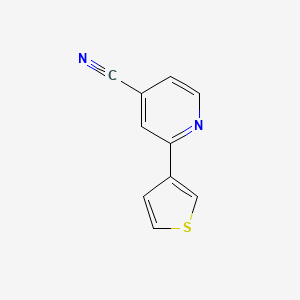

4-Cyanopyridin-2-yl-thiophen-3-yl

Übersicht

Beschreibung

2-(Thiophen-3-yl)pyridine-4-carbonitrile is a heterocyclic compound that features both a thiophene ring and a pyridine ring

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Research has indicated that pyridine derivatives, including 2-(Thiophen-3-yl)pyridine-4-carbonitrile, exhibit significant anticancer activity. A study demonstrated the synthesis of a series of thiophene derivatives that showed promising efficacy against various cancer cell lines. The mechanism involves the inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound's structural features contribute to its ability to interact with biological targets effectively.

Antimicrobial Activity

Pyridine-based compounds have been reported to possess antimicrobial properties. The presence of the thiophene moiety enhances the biological activity of these compounds against a range of pathogens, including bacteria and fungi. For instance, similar derivatives have shown effectiveness in inhibiting the growth of Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antimicrobial agents .

Building Block for Complex Molecules

2-(Thiophen-3-yl)pyridine-4-carbonitrile serves as a versatile building block in organic synthesis. It can be utilized to synthesize various heterocyclic compounds through reactions such as nucleophilic substitution and cyclization. One notable application is its use in the synthesis of novel pyrazolo-pyrimidine derivatives, which have demonstrated significant biological activities .

Fluorescent Materials

The compound has also been explored for its potential as a fluorescent material. Pyridine derivatives are known for their photophysical properties, making them suitable candidates for applications in security markers and fluorescent dyes. Their ability to emit light upon excitation can be harnessed in various fields, including bioimaging and sensor technology .

Conductive Polymers

Research into conductive polymers has identified pyridine derivatives as key components due to their electron-withdrawing properties. 2-(Thiophen-3-yl)pyridine-4-carbonitrile can be incorporated into polymer matrices to enhance conductivity and stability, leading to advancements in electronic devices . This application is particularly relevant in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Security Markers

The fluorescent properties of this compound make it an attractive candidate for use as a security marker in documents and currency. The ability to incorporate it into inks that fluoresce under specific lighting conditions can help prevent counterfeiting and enhance document security .

Case Studies

Wirkmechanismus

Target of Action

Thiophene derivatives, which include 2-(thiophen-3-yl)pyridine-4-carbonitrile, have been studied extensively for their biological activity . They have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Mode of Action

It is known that thiophene derivatives can interact with various biological targets, leading to changes in cellular processes .

Result of Action

Thiophene derivatives have been associated with a variety of biological effects, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic activities .

Biochemische Analyse

Biochemical Properties

2-(Thiophen-3-yl)pyridine-4-carbonitrile plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as kinases, which are crucial for cell signaling pathways. The interaction between 2-(Thiophen-3-yl)pyridine-4-carbonitrile and these enzymes often involves binding to the active site, thereby preventing the enzyme from catalyzing its substrate. Additionally, 2-(Thiophen-3-yl)pyridine-4-carbonitrile can form non-covalent interactions with proteins, affecting their conformation and function .

Cellular Effects

The effects of 2-(Thiophen-3-yl)pyridine-4-carbonitrile on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-(Thiophen-3-yl)pyridine-4-carbonitrile can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis. Moreover, it can alter gene expression by interacting with transcription factors or epigenetic modifiers, thereby affecting the transcriptional landscape of the cell .

Molecular Mechanism

At the molecular level, 2-(Thiophen-3-yl)pyridine-4-carbonitrile exerts its effects through various mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and receptors. By binding to the active site of an enzyme, 2-(Thiophen-3-yl)pyridine-4-carbonitrile can inhibit its activity, leading to downstream effects on cellular processes. Additionally, this compound can modulate gene expression by interacting with DNA or RNA, influencing the transcription and translation of specific genes. These molecular interactions highlight the versatility of 2-(Thiophen-3-yl)pyridine-4-carbonitrile in biochemical research .

Temporal Effects in Laboratory Settings

The stability and degradation of 2-(Thiophen-3-yl)pyridine-4-carbonitrile in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light or extreme temperatures can lead to its breakdown. In in vitro and in vivo studies, 2-(Thiophen-3-yl)pyridine-4-carbonitrile has demonstrated consistent effects on cellular function, with no significant changes observed over extended periods .

Dosage Effects in Animal Models

The effects of 2-(Thiophen-3-yl)pyridine-4-carbonitrile vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as anti-inflammatory and anti-cancer properties. At higher doses, toxic or adverse effects may occur, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dosage optimization in therapeutic applications of 2-(Thiophen-3-yl)pyridine-4-carbonitrile .

Metabolic Pathways

2-(Thiophen-3-yl)pyridine-4-carbonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The primary metabolic pathway for this compound involves cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate. These metabolic processes result in the formation of more water-soluble metabolites, which are excreted from the body. The involvement of 2-(Thiophen-3-yl)pyridine-4-carbonitrile in these pathways can affect metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of 2-(Thiophen-3-yl)pyridine-4-carbonitrile within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, such as ATP-binding cassette (ABC) transporters. Once inside the cell, 2-(Thiophen-3-yl)pyridine-4-carbonitrile can bind to intracellular proteins, influencing its localization and accumulation. These interactions play a crucial role in determining the bioavailability and efficacy of 2-(Thiophen-3-yl)pyridine-4-carbonitrile .

Subcellular Localization

The subcellular localization of 2-(Thiophen-3-yl)pyridine-4-carbonitrile is essential for understanding its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, 2-(Thiophen-3-yl)pyridine-4-carbonitrile may be directed to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression. Alternatively, it may localize to the mitochondria, affecting cellular metabolism and energy production .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thiophen-3-yl)pyridine-4-carbonitrile typically involves the condensation of thiophene derivatives with pyridine derivatives. One common method is the reaction of 3-thiophenecarboxaldehyde with 4-cyanopyridine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like ethanol under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Thiophen-3-yl)pyridine-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitrile group can be reduced to form amines.

Substitution: Electrophilic substitution reactions can occur on both the thiophene and pyridine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

Substitution: Reagents like bromine or chlorinating agents can be used for halogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the nitrile group can produce primary amines .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(Thiophen-2-yl)pyridine-4-carbonitrile

- 2-(Furan-3-yl)pyridine-4-carbonitrile

- 2-(Pyridin-3-yl)pyridine-4-carbonitrile

Uniqueness

2-(Thiophen-3-yl)pyridine-4-carbonitrile is unique due to the presence of both thiophene and pyridine rings, which confer distinct electronic and steric properties. This makes it particularly useful in applications requiring specific electronic characteristics, such as organic electronics and medicinal chemistry .

Biologische Aktivität

2-(Thiophen-3-yl)pyridine-4-carbonitrile is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Anticancer Activity

Recent studies have identified 2-(Thiophen-3-yl)pyridine-4-carbonitrile as having significant anticancer properties. For instance, it has been tested against various cancer cell lines, demonstrating cytotoxic effects. In one study, the compound exhibited an IC50 value indicating moderate activity against human cancer cells, suggesting its potential as a lead compound in cancer therapy .

| Cell Line | IC50 (µg/mL) | Activity |

|---|---|---|

| H460 | 200 | Moderate |

| A549 | 180 | Moderate |

| HT-29 | 150 | Strong |

| SMMC-7721 | 160 | Moderate |

Anti-inflammatory Effects

The compound also shows promise in anti-inflammatory applications. Research indicates that it may inhibit key inflammatory pathways, potentially making it useful in treating conditions characterized by inflammation. A study highlighted its ability to reduce edema in animal models, suggesting a mechanism involving COX inhibition .

The biological activity of 2-(Thiophen-3-yl)pyridine-4-carbonitrile is likely mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression and inflammation, such as cyclooxygenases (COX).

- Apoptosis Induction : It has been observed to induce apoptosis in cancer cells, leading to reduced cell viability.

- Reactive Oxygen Species (ROS) Generation : The compound might increase ROS levels in cells, contributing to its anticancer effects.

Study 1: Anticancer Efficacy

In a comparative study, 2-(Thiophen-3-yl)pyridine-4-carbonitrile was evaluated alongside other known anticancer agents. The results indicated that it had comparable efficacy to established drugs like doxorubicin but with lower toxicity profiles in normal cells .

Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory properties of the compound using a carrageenan-induced paw edema model. Results showed significant reduction in swelling compared to the control group, reinforcing its potential therapeutic application in inflammatory diseases .

Eigenschaften

IUPAC Name |

2-thiophen-3-ylpyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2S/c11-6-8-1-3-12-10(5-8)9-2-4-13-7-9/h1-5,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPRCAHHJRROFGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C#N)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.